molecular formula C17H14FN3O2 B2909276 2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 946335-81-5

2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2909276
CAS No.: 946335-81-5
M. Wt: 311.316
InChI Key: DPPXJPBEFIYGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a methyl group at position 2 and an acetamide group at position 2. The acetamide nitrogen is further substituted with a 4-fluorophenyl moiety. The fluorine atom enhances lipophilicity and may influence electronic interactions with biological targets, while the pyrido-pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates π-π stacking interactions .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-16(17(23)21-9-3-2-4-14(21)19-11)20-15(22)10-12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPXJPBEFIYGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrido[1,2-a]pyrimidin-4-one core. The final step involves the acylation of the core with 2-chloro-N-methylacetamide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic System Variations

(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}-2-(Naphthalen-2-yloxy)Acetamide (CAS 897616-67-0): This analog replaces the 4-fluorophenyl group with a naphthalen-2-yloxy substituent.
  • N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}-3,3-Diphenylpropanamide (CAS 897616-55-6) :
    The diphenylpropanamide substituent introduces greater hydrophobicity, which may improve membrane permeability but could also lead to metabolic instability due to increased CYP450 interactions .
(b) Imidazo[1,2-a]Pyridine Derivatives
  • 2-[6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-a]Pyridin-3-yl]Acetamide (CAS 365213-58-7): The imidazo[1,2-a]pyridine core lacks the pyrimidinone oxygen, reducing hydrogen-bonding capacity. This structural difference often correlates with lower solubility and altered target selectivity compared to pyrido-pyrimidinone derivatives .

Acetamide Substituent Variations

  • N-(4-Fluorophenyl)-2-(1-(Furan-2-ylmethyl)-2-Oxo-2,3-Dihydro-1H-Benzo[d]Imidazo[1,2-a]Imidazol-3-yl)Acetamide (Entry 18, ) :
    The benzo[d]imidazo[1,2-a]imidazol core introduces an additional fused ring system, increasing rigidity. However, the furan-2-ylmethyl group may confer susceptibility to oxidative metabolism, unlike the more stable 4-fluorophenyl group in the target compound .
  • 3-(2-{Imidazo[1,2-a]Pyridin-3-yl}Ethynyl)-N-[3-(1H-Imidazol-1-yl)Prop-1-enyl]Acetamide (Analog 16, ) :
    The ethynyl linker and imidazole substituent enhance polar interactions but reduce metabolic stability, as observed in pharmacokinetic studies where similar analogs showed rapid clearance .

Fluorine Substituent Positioning

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacokinetic Notes
2-(4-Fluorophenyl)-N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}Acetamide Pyrido[1,2-a]pyrimidin-4-one 4-Fluorophenyl, Methyl Balanced lipophilicity; moderate clearance
N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}-2-(Naphthalen-2-yloxy)Acetamide Pyrido[1,2-a]pyrimidin-4-one Naphthalen-2-yloxy High steric hindrance; low bioavailability
2-[6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-a]Pyridin-3-yl]Acetamide Imidazo[1,2-a]pyridine 4-Methylphenyl Low solubility; rapid metabolism

Research Findings and Implications

  • Fluorine Impact : The 4-fluorophenyl group in the target compound optimizes both lipophilicity and metabolic stability compared to bulkier aromatic substituents (e.g., naphthalene) or heterocyclic systems (e.g., furan) .
  • Acetamide Positioning : Substituents on the acetamide nitrogen critically influence pharmacokinetics. Bulky groups (e.g., diphenylpropanamide) increase hydrophobicity but reduce solubility, while polar groups (e.g., imidazole) enhance clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.